molecular formula C23H20ClNO4S B2956442 N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide CAS No. 880336-03-8

N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide

Cat. No.: B2956442
CAS No.: 880336-03-8
M. Wt: 441.93
InChI Key: ZBFQRCBVQMMUFL-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide” and “N-(2-Benzoyl-4-chlorophenyl)formamide” are two compounds that have similar structures . They are part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide”, the molecular formula is C19H13ClN2O5S . For “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular formula is C14H10ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For “N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide”, the molecular weight is 416.843 . For “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular weight is 259.69 .

Scientific Research Applications

Anticonvulsant Studies

Compounds structurally similar to N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide have been investigated for their anticonvulsant properties. For instance, derivatives of N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared and evaluated in mice using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. These compounds showed significant anticonvulsant activity, with some isomers more potent than standard drugs like phenytoin, indicating their potential use against generalized seizures without significant toxicity (Idris, Ayeni, & Sallau, 2011).

Structural Studies

Structural analyses of sulfonamide derivatives, including those with a similar framework to this compound, have provided insights into their potential medicinal applications. These studies highlight the role of intra- and intermolecular hydrogen bonding in stabilizing the compounds, which could be essential for their biological activity and applications in drug design (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Apoptosis and Cancer Treatment

Research on sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide, has explored their pro-apoptotic effects in cancer cells. These compounds were shown to reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, highlighting their therapeutic potential in cancer treatment through mechanisms such as activating p38/ERK phosphorylation (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Molecular Docking and DFT Calculations

Further studies have involved the synthesis of novel benzenesulfonamide derivatives and their evaluation through molecular docking and density functional theory (DFT) calculations. These studies aim to understand the interaction of such compounds with biological targets, supporting their development as anticancer agents. Some derivatives exhibited significant in vitro antitumor activity, offering insights into their potential mechanism of action (Fahim & Shalaby, 2019).

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-benzylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO4S/c24-19-11-12-21(20(15-19)23(27)18-9-5-2-6-10-18)25-22(26)13-14-30(28,29)16-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFQRCBVQMMUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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